molecular formula C10H12FN B13589501 3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Cat. No.: B13589501
M. Wt: 165.21 g/mol
InChI Key: CVEGIYCWCXHLHT-NSCUHMNNSA-N
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Description

3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FN It is a derivative of phenylpropene, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitrostyrene intermediate can be reduced to the amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine
  • 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

3-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(E)-3-(3-fluoro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h2-5,7H,6,12H2,1H3/b3-2+

InChI Key

CVEGIYCWCXHLHT-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/CN)F

Canonical SMILES

CC1=C(C=C(C=C1)C=CCN)F

Origin of Product

United States

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